molecular formula C29H26N2O3S B10870115 N-[(4E)-2-(4-methoxyphenyl)-6-(propan-2-yloxy)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine

N-[(4E)-2-(4-methoxyphenyl)-6-(propan-2-yloxy)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B10870115
M. Wt: 482.6 g/mol
InChI Key: FYLWCZKSBVPDCW-QCWLDUFUSA-N
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Description

N-[6-ISOPROPOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE is a complex organic compound that belongs to the class of chromenylidene derivatives. This compound is characterized by the presence of a chromene ring system, which is fused with a thiazole ring, and substituted with various functional groups including isopropoxy, methoxy, and phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-ISOPROPOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Isopropoxy and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a suitable thioamide and a haloketone.

    Coupling of the Chromene and Thiazole Rings: The final step involves coupling the chromene and thiazole rings through a condensation reaction, typically using a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-ISOPROPOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[6-ISOPROPOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-[6-ISOPROPOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

N-[6-ISOPROPOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE can be compared with other similar compounds, such as:

    Chromene Derivatives: Compounds with similar chromene ring structures but different substituents.

    Thiazole Derivatives: Compounds with similar thiazole ring structures but different substituents.

    Phenyl Derivatives: Compounds with similar phenyl ring structures but different substituents.

The uniqueness of N-[6-ISOPROPOXY-2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)AMINE lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Properties

Molecular Formula

C29H26N2O3S

Molecular Weight

482.6 g/mol

IUPAC Name

(E)-2-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6-propan-2-yloxychromen-4-imine

InChI

InChI=1S/C29H26N2O3S/c1-18(2)33-23-14-15-26-24(16-23)25(17-27(34-26)20-10-12-22(32-4)13-11-20)30-29-31-28(19(3)35-29)21-8-6-5-7-9-21/h5-18H,1-4H3/b30-25+

InChI Key

FYLWCZKSBVPDCW-QCWLDUFUSA-N

Isomeric SMILES

CC1=C(N=C(S1)/N=C/2\C=C(OC3=C2C=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Canonical SMILES

CC1=C(N=C(S1)N=C2C=C(OC3=C2C=C(C=C3)OC(C)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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